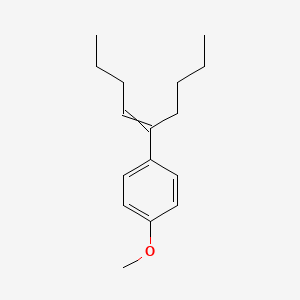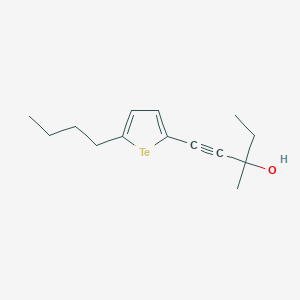
1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol is an organotellurium compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol typically involves the following steps:
Formation of the Tellurophene Ring: The tellurophene ring can be synthesized through the reaction of a suitable dihalide with sodium telluride.
Alkylation: The butyl group can be introduced via an alkylation reaction using butyl halide.
Alkyne Addition: The alkyne group can be added through a Sonogashira coupling reaction between an aryl halide and a terminal alkyne.
Hydroxylation: The hydroxyl group can be introduced via a hydroboration-oxidation reaction.
Industrial Production Methods
Industrial production methods for organotellurium compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactions and the use of specialized catalysts.
化学反应分析
Types of Reactions
1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield telluroxides, while substitution reactions can produce various functionalized derivatives.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex organotellurium compounds.
Biology: Organotellurium compounds have shown potential as antioxidants and enzyme inhibitors.
Medicine: Research is ongoing into the potential use of organotellurium compounds in drug development, particularly for their anticancer and antimicrobial properties.
Industry: These compounds can be used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol involves its interaction with molecular targets and pathways. The tellurium atom can interact with biological molecules, potentially inhibiting enzymes or modulating redox reactions. The specific pathways involved depend on the biological context and the compound’s structure.
相似化合物的比较
Similar Compounds
1-(5-Phenyltellurophen-2-yl)-3-methylpent-1-yn-3-ol: Similar structure but with a phenyl group instead of a butyl group.
1-(5-Methyltellurophen-2-yl)-3-methylpent-1-yn-3-ol: Similar structure but with a methyl group instead of a butyl group.
1-(5-Ethyltellurophen-2-yl)-3-methylpent-1-yn-3-ol: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
1-(5-Butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity
属性
CAS 编号 |
920977-20-4 |
|---|---|
分子式 |
C14H20OTe |
分子量 |
331.9 g/mol |
IUPAC 名称 |
1-(5-butyltellurophen-2-yl)-3-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C14H20OTe/c1-4-6-7-12-8-9-13(16-12)10-11-14(3,15)5-2/h8-9,15H,4-7H2,1-3H3 |
InChI 键 |
CHLNQYWXIDGXHI-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=C([Te]1)C#CC(C)(CC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


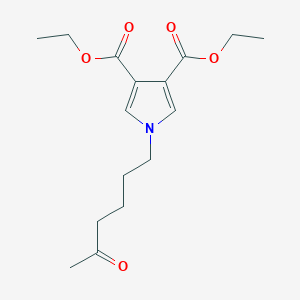


![4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione](/img/structure/B14181941.png)
![5-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14181947.png)
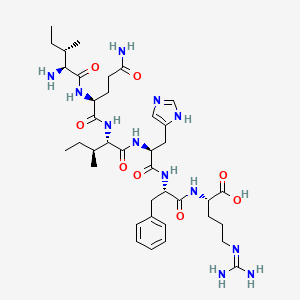
![[3-(Benzyloxy)undec-1-en-1-yl]benzene](/img/structure/B14181962.png)
![[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene](/img/structure/B14181966.png)
![2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one](/img/structure/B14181984.png)
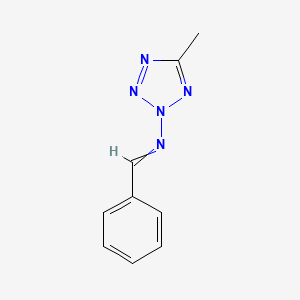
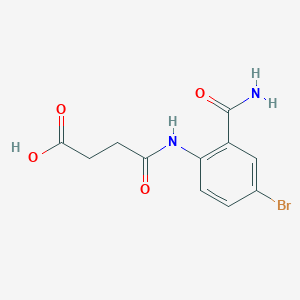
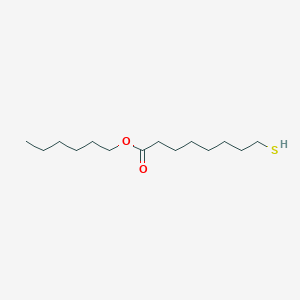
![1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene](/img/structure/B14182002.png)
